An In-depth Technical Guide to 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole (CAS 1272743-51-7): A Molecule of Latent Potential
An In-depth Technical Guide to 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole (CAS 1272743-51-7): A Molecule of Latent Potential
A Note to the Researcher: Comprehensive searches of the scientific and patent literature did not yield specific data for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole. While this particular molecule remains largely uncharacterized in the public domain, its constituent moieties—the 2-methylthiazole and the (S)-pyrrolidine rings—are well-established pharmacophores. This guide, therefore, adopts a predictive and heuristic approach, synthesizing information from closely related analogues to provide a robust framework for initiating research and development efforts. The protocols and mechanistic hypotheses presented herein are grounded in established principles of medicinal chemistry and are intended to serve as a well-reasoned starting point for the exploration of this promising, yet uncharted, chemical entity.
Introduction: The Thiazole-Pyrrolidine Scaffold in Drug Discovery
The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in a variety of non-covalent interactions make it a privileged scaffold for targeting a diverse range of biological macromolecules. Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common feature in numerous natural products and synthetic drugs, often contributing to improved pharmacokinetic properties and providing a key stereochemical anchor for potent and selective target engagement.
The combination of these two pharmacophores in 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole presents a compelling starting point for the discovery of novel therapeutics. The chiral center in the pyrrolidine ring offers the potential for stereospecific interactions with biological targets, a critical factor in modern drug design for enhancing potency and reducing off-target effects.
Physicochemical Properties and Structural Analysis
While experimental data for the target compound is not available, its basic properties can be found in chemical supplier databases.
Table 1: Physicochemical Properties of 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole
| Property | Value | Source |
| CAS Number | 1272743-51-7 | Enamine |
| Molecular Formula | C₈H₁₂N₂S | Enamine |
| Molecular Weight | 168.26 g/mol | Enamine |
| SMILES | CC1=NC(=CS1)[C@@H]2CCCN2 | Enamine |
Potential Therapeutic Applications and Biological Targets
Based on the known activities of related thiazole and pyrrolidine derivatives, 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole could be investigated for a range of therapeutic applications.
Antimicrobial Activity
Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[1][2][3][4] The thiazole ring can interfere with various bacterial processes, and the pyrrolidine moiety could enhance cellular uptake or interaction with specific bacterial targets.
Anticancer Activity
Numerous thiazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[4][5] The pyrrolidine scaffold is also found in several anticancer agents. The combination in the target molecule could lead to novel inhibitors of kinases or other enzymes involved in cancer progression.
Neurological Disorders
The pyrrolidine ring is a common feature in drugs targeting the central nervous system. Thiazole derivatives have also shown potential in treating neurological conditions.[5] Therefore, this scaffold warrants investigation for its potential to modulate neurotransmitter receptors or enzymes implicated in neurodegenerative diseases.
Proposed Synthetic Routes
While a specific synthesis for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole is not published, a plausible and efficient route can be designed based on established thiazole synthesis methodologies, such as the Hantzsch thiazole synthesis.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the thiazole ring, leading back to a protected (S)-proline derivative and a thioamide.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Forward Synthesis
A potential forward synthesis could involve the following key steps:
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Preparation of a suitable (S)-proline derivative: Commercially available (S)-proline can be N-protected (e.g., with a Boc group) and then converted to a halomethyl ketone, such as 2-bromo-1-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)ethan-1-one.
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Hantzsch thiazole synthesis: The resulting α-haloketone can be condensed with thioacetamide in a suitable solvent (e.g., ethanol) under reflux to form the thiazole ring.[1]
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Deprotection: The final step would involve the removal of the N-protecting group (e.g., using trifluoroacetic acid for a Boc group) to yield the target compound.
Caption: Proposed synthetic workflow for the target molecule.
Suggested Experimental Protocols
The following are generalized protocols based on the proposed synthesis and potential biological evaluation of the target compound. These should be optimized based on experimental observations.
General Synthetic Protocol
Step 1: Synthesis of N-Boc-2-(2-bromoacetyl)pyrrolidine
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To a solution of N-Boc-(S)-proline in anhydrous THF at 0 °C, add a suitable activating agent (e.g., isobutyl chloroformate) and N-methylmorpholine.
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Stir the reaction mixture for 1-2 hours at 0 °C.
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Filter the resulting salt and treat the filtrate with a freshly prepared solution of diazomethane in diethyl ether.
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After stirring for several hours, carefully quench the excess diazomethane with HBr (48% in acetic acid).
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Step 2: Synthesis of N-Boc-2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole
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Dissolve N-Boc-2-(2-bromoacetyl)pyrrolidine and thioacetamide in ethanol.
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Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography.
Step 3: Deprotection to yield 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole
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Dissolve the N-Boc protected intermediate in dichloromethane.
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Add trifluoroacetic acid dropwise at 0 °C.
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Stir the reaction at room temperature for 2-4 hours.
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Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
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Dry the organic layer and concentrate to obtain the final product.
Antimicrobial Activity Screening
Broth Microdilution Assay:
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Prepare a stock solution of the test compound in DMSO.
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In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
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Inoculate each well with a standardized suspension of the microbial strain.
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Incubate the plates at 37 °C for 24 hours (bacteria) or 25-37 °C for 48 hours (fungi).
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The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.
Future Directions and Conclusion
The lack of specific data for 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole underscores a significant opportunity for novel research. The synthesis and biological evaluation of this compound could lead to the discovery of new therapeutic agents with unique mechanisms of action. The structural simplicity and synthetic tractability of this molecule make it an attractive candidate for library synthesis and structure-activity relationship (SAR) studies.
Future research should focus on:
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Efficient and scalable synthesis: Optimization of the proposed synthetic route to enable the production of sufficient quantities for thorough biological evaluation.
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Broad biological screening: Testing the compound against a wide range of biological targets, including microbial strains, cancer cell lines, and key enzymes involved in various diseases.
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SAR studies: Synthesis and evaluation of analogues to identify key structural features responsible for any observed biological activity and to optimize potency and selectivity.
References
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports.
- Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. European Journal of Medicinal Chemistry.
- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences.
- Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science.
- Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Farmacia.
- 2-(2-Aminothiazol-4-yl)pyrrolidine-based tartrate diamides as potent, selective and orally bioavailable TACE inhibitors. Bioorganic & Medicinal Chemistry Letters.
- 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Archives of Biochemistry and Biophysics.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
- In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure.
- Discovery of 2-(Methylcarbonylamino) thiazole as PDE4 inhibitors via virtual screening and biological evaluation. Journal of Molecular Graphics and Modelling.
- Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules.
- PBTTT-C14 | CAS#:888491-19-8. Chemsrc.
